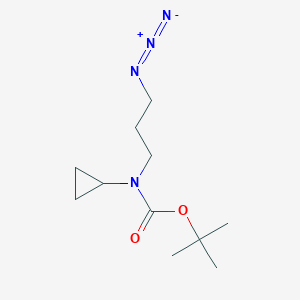

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate

描述

属性

IUPAC Name |

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNISMVYBJJGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopropyl(cyclopropyl)carbamate typically involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for tert-butyl 3-azidopropyl(cyclopropyl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form triazoles.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions

Sodium Azide: Used for the substitution reaction to introduce the azide group.

Alkynes, BCN, DBCO: React with the azide group in Click Chemistry.

Trifluoroacetic Acid (TFA): Used for deprotecting the Boc group under mild acidic conditions.

Major Products Formed

Triazoles: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.

Free Amine: Formed from the deprotection of the Boc group.

科学研究应用

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate has several scientific research applications:

Chemistry: Used as a reagent in Click Chemistry for the synthesis of triazoles.

Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl 3-azidopropyl(cyclopropyl)carbamate involves its reactivity with various functional groups. The azide group can undergo cycloaddition reactions with alkynes, BCN, and DBCO to form triazoles. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further chemical reactions .

相似化合物的比较

Similar Compounds

Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

Tert-butyl 3-bromopropylcarbamate: A precursor in the synthesis of tert-butyl 3-azidopropyl(cyclopropyl)carbamate.

Uniqueness

tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is unique due to its dual functionality, containing both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .

生物活性

Tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, an azide functional group, and a cyclopropyl moiety, which contribute to its unique biological activity. The molecular formula is , with a molecular weight of approximately 224.26 g/mol.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In studies comparing various carbamate derivatives, compounds similar to this one demonstrated promising results in reducing inflammation in animal models. For instance, derivatives were evaluated using the carrageenan-induced rat paw edema model, where they showed inhibition percentages comparable to standard anti-inflammatory drugs like indomethacin .

2. Analgesic Properties

The compound may also possess analgesic effects, potentially through modulation of central nervous system receptors involved in pain perception. Preliminary studies suggest that it interacts with specific neurotransmitter systems, influencing physiological responses related to pain .

3. Antimicrobial Activity

Emerging evidence points towards the antimicrobial potential of this compound. While more extensive investigations are needed, initial findings suggest that the compound may inhibit the growth of certain bacterial strains, indicating its possible application in treating infections .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory and pain pathways, altering their activity and leading to reduced symptoms.

- Chemical Reactivity : The azide group can undergo various reactions, potentially forming reactive intermediates that contribute to its biological effects .

- Substitution Reactions : The presence of the cyclopropyl group may enhance reactivity with biological targets, leading to increased efficacy .

Case Study 1: Anti-inflammatory Activity

In a comparative study involving various carbamate derivatives, this compound was synthesized and evaluated for its anti-inflammatory effects. The study utilized a rat model to assess the reduction in paw edema after administration. Results indicated a significant reduction in inflammation compared to control groups, with an inhibition percentage reaching up to 54%, comparable to indomethacin .

Case Study 2: Antimicrobial Testing

A preliminary screening for antimicrobial activity revealed that the compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, showing effective concentrations that warrant further investigation into its potential as an antimicrobial agent .

Data Summary Table

常见问题

Q. How is this compound utilized in enzyme inhibition studies?

- Example: Carbamates often inhibit serine hydrolases (e.g., acetylcholinesterase). The azidopropyl group can serve as a photoaffinity label for target identification via UV crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。